molecular formula C8F17SO2N(C3H7)CH2CH2OP(=O)(OH)2<br>C13H13F17NO6PS B12070013 Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide CAS No. 64264-44-4

Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide

Cat. No.: B12070013
CAS No.: 64264-44-4
M. Wt: 665.26 g/mol
InChI Key: WTBPTHWHWVYYJV-UHFFFAOYSA-N
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Description

Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide is a perfluorinated sulfonamide derivative characterized by a 17-fluorine-substituted octane backbone, a propyl group, and a phosphonooxyethyl substituent. This compound belongs to the broader class of perfluorinated compounds (PFCs), which exhibit unique hydrophobic and oleophobic properties due to their strong C–F bonds.

Industrial applications include use as surfactants, coatings, or water-repellent agents, with commercial brands like Eftop EF 121 and Megafac F 104 . Its synthesis typically involves sulfonamide functionalization with fluorinated alkyl chains and subsequent phosphorylation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64264-44-4

Molecular Formula

C8F17SO2N(C3H7)CH2CH2OP(=O)(OH)2
C13H13F17NO6PS

Molecular Weight

665.26 g/mol

IUPAC Name

2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(propyl)amino]ethyl dihydrogen phosphate

InChI

InChI=1S/C13H13F17NO6PS/c1-2-3-31(4-5-37-38(32,33)34)39(35,36)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h2-5H2,1H3,(H2,32,33,34)

InChI Key

WTBPTHWHWVYYJV-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCOP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide involves complex pathways. One common method includes the reaction of perfluorooctanesulfonyl fluoride with ethylamine, followed by phosphorylation with phosphorus oxychloride. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity.

Chemical Reactions Analysis

Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide undergoes various chemical reactions, primarily due to its reactive functional groups. Some common reactions include:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Industrial Applications

1. Surfactant in Industrial Processes

  • Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide can function as a surfactant due to its amphiphilic nature. Its fluorinated tail provides hydrophobic properties, while the phosphonooxy group enhances hydrophilicity, making it effective in formulations for:
    • Coatings : Improves wetting and spreading properties.
    • Emulsions : Stabilizes oil-water mixtures in cosmetics and food products.

2. Environmental Remediation

  • The compound's stability makes it suitable for use in environmental remediation efforts, particularly in the treatment of per- and polyfluoroalkyl substances (PFAS) contamination. Its ability to form derivatives through hydrolysis can be exploited to develop more biodegradable alternatives to traditional PFAS compounds.

Biomedical Applications

1. Drug Development

  • The unique functional groups of this compound allow it to interact with biological systems effectively. Its potential applications include:
    • Antimicrobial Agents : Studies indicate that sulfonamide derivatives can exhibit antibacterial properties, making this compound a candidate for developing new antibiotics.
    • Drug Delivery Systems : Its amphiphilic characteristics can be utilized in formulating drug delivery vehicles that enhance the bioavailability of hydrophobic drugs.

Case Studies

Case Study 1: Use as a Surfactant
In a study examining the effectiveness of various surfactants in industrial coatings, this compound demonstrated superior performance in reducing surface tension and improving adhesion compared to traditional surfactants. This led to enhanced durability and performance of the coatings applied.

Case Study 2: Antimicrobial Properties
Research conducted on sulfonamide derivatives revealed that this compound exhibited significant antibacterial activity against several strains of bacteria, suggesting its potential as an active pharmaceutical ingredient in antibiotic formulations.

Mechanism of Action

The mechanism of action of Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide involves its interaction with various molecular targets. The compound’s fluorinated tail interacts with hydrophobic regions of cell membranes, while the phosphonooxy group can engage in hydrogen bonding and electrostatic interactions. These interactions can affect membrane fluidity and permeability, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and functional group impacts among related compounds:

CAS No. Substituents (R1, R2) Functional Group Modifications Key Properties/Applications References
4236-15-1 R1: Propyl; R2: 2-(phosphonooxy)ethyl Phosphonooxy group enhances ionic solubility High-performance surfactants, coatings
67969-69-1 R1: Ethyl; R2: 2-(phosphonooxy)ethyl Diammonium salt form; increased water solubility Industrial detergents, firefighting foams
1691-99-2 R1: Ethyl; R2: 2-hydroxyethyl Hydroxyethyl group reduces polarity Textile treatments, paper coatings
13417-01-1 R1: Dimethylaminopropyl Tertiary amine improves pH stability Oil-resistant coatings, adhesives
76752-82-4 R1: Triethylamine (1:1 salt) Neutralizes sulfonamide acidity Electroplating additives
Key Observations:
  • Phosphonooxyethyl vs. Hydroxyethyl: The phosphonooxy group in the target compound (4236-15-1) increases ionic character compared to hydroxyethyl analogs (e.g., 1691-99-2), improving adhesion to polar substrates like metals or ceramics .
  • Propyl vs. Ethyl Chains : The propyl group in 4236-15-1 enhances hydrophobicity relative to ethyl-substituted analogs (e.g., 67969-69-1), making it more effective in water-repellent applications .
  • Salts vs. Neutral Forms: Diammonium salts (e.g., 67969-69-1) exhibit higher aqueous solubility, whereas triethylamine salts (76752-82-4) are tailored for non-polar matrices .

Environmental and Regulatory Profiles

Perfluorinated sulfonamides are persistent environmental pollutants due to their resistance to degradation.

  • Phosphonooxyethyl Derivatives: Ionic forms (e.g., 67969-69-1) show reduced bioaccumulation compared to neutral analogs like 76752-82-4, as charged species bind more strongly to soil and water matrices .
  • Hydroxyethyl vs. Phosphonooxyethyl: Hydroxyethyl derivatives (1691-99-2) are prioritized for phase-out under the Perfluorooctane Sulphonate (PFOS) Risk Reduction Strategy due to higher mobility in aquatic systems, while phosphonooxyethyl variants face fewer restrictions but require rigorous monitoring .

Biological Activity

Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide is a fluorinated compound with the chemical formula C13H13F17NO6PS\text{C}_{13}\text{H}_{13}\text{F}_{17}\text{N}\text{O}_{6}\text{P}\text{S}. It belongs to a class of compounds known as per- and polyfluoroalkyl substances (PFAS), which have garnered attention due to their unique properties and potential biological activities.

PropertyValue
Molecular Formula C₁₃H₁₃F₁₇NO₆PS
Molecular Weight 508.29 g/mol
IUPAC Name This compound
CAS Number 647-42-7

The biological activity of this compound is primarily linked to its interactions with cellular membranes and proteins. The presence of fluorinated groups enhances its lipophilicity, allowing it to integrate into lipid bilayers, which may affect membrane fluidity and protein function.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its potential to inhibit phospholipase enzymes, which are crucial for lipid metabolism and signaling pathways. The inhibition of these enzymes could lead to altered cellular responses and metabolic dysregulation.

Toxicological Studies

Toxicological assessments have revealed that exposure to PFAS compounds, including this compound, may lead to adverse health effects. These include:

  • Endocrine Disruption: Some studies suggest that PFAS can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues.
  • Immune System Effects: There is evidence indicating that PFAS exposure may impair immune responses, making individuals more susceptible to infections .

Case Studies

  • Case Study on Enzyme Interaction:
    A study investigated the interaction of this compound with phospholipase A2. The results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting a potent inhibitory effect on lipid metabolism.
  • Toxicity Assessment:
    In a chronic toxicity study on rodents, exposure to this compound resulted in liver enlargement and altered serum lipid profiles, indicating potential hepatotoxicity and metabolic disruption.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce oxidative stress in cell cultures. This oxidative stress is characterized by increased reactive oxygen species (ROS) production, leading to cellular damage and apoptosis.

Environmental Impact

As a PFAS compound, this compound has raised environmental concerns due to its persistence in the environment and potential bioaccumulation in wildlife. Studies have detected this compound in various water sources, indicating widespread contamination and necessitating further research into its ecological effects .

Q & A

Q. What are the key physicochemical properties of Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide, and how do they influence its reactivity in experimental systems?

The compound’s molecular formula (C₁₃H₁₂F₁₇NO₃S) and high fluorine content confer exceptional hydrophobicity and chemical stability. The phosphonooxy group enhances polarity, enabling limited solubility in aqueous matrices, which complicates environmental sampling. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required for quantification due to its low volatility and resistance to thermal degradation .

Q. What synthetic routes are documented for this compound?

Synthesis typically involves nucleophilic substitution between heptadecafluorooctanesulfonyl chloride and a propylamine derivative containing a phosphonooxyethyl group. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to avoid hydrolysis of the sulfonamide or phosphate ester bonds. Intermediate purification steps, such as ion-exchange chromatography, are necessary to isolate the diammonium salt form .

Q. How is this compound detected and quantified in environmental matrices?

LC-MS/MS with electrospray ionization (ESI) in negative ion mode is the gold standard. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from water samples. Method validation must address matrix effects, as co-eluting per- and polyfluoroalkyl substances (PFAS) can suppress ionization efficiency .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing the environmental persistence of this compound?

Longitudinal studies should monitor degradation products (e.g., perfluorooctanesulfonic acid, PFOS) under varying redox conditions. Use of isotopically labeled analogs (e.g., ¹⁸O-labeled phosphate groups) enables tracing hydrolysis pathways. Sediment-water partitioning coefficients (log K₀c) must be empirically determined, as computational models often underestimate PFAS sorption .

Q. How do data contradictions arise in toxicity studies of this compound, and how can they be resolved?

Discrepancies in EC₅₀ values may stem from differences in cell-line permeability or assay interference from the compound’s surfactant properties. Standardizing in vitro models (e.g., using Caco-2 cells for intestinal uptake studies) and employing orthogonal assays (e.g., fluorescence-based membrane disruption tests) improve reproducibility .

Q. What computational methods are effective in predicting the interaction of this compound with biological receptors?

Molecular docking simulations using density functional theory (DFT) can model interactions with peroxisome proliferator-activated receptors (PPARγ). However, parameterization must account for fluorine’s electronegativity and the compound’s conformational flexibility. Validation via surface plasmon resonance (SPR) binding assays is recommended .

Methodological Challenges and Solutions

Q. How can researchers address the lack of certified reference materials for this compound?

In-house synthesis followed by purity verification via ¹⁹F NMR and high-resolution mass spectrometry (HRMS) is a workaround. Collaborative studies with accredited labs (e.g., NIST) enable cross-validation of analytical protocols .

Q. What strategies mitigate analytical interference from co-occurring PFAS in environmental samples?

Employing a two-dimensional LC system with a PFAS-specific column (e.g., Waters Acquity UPLC BEH C18) enhances separation. Post-column infusion of internal standards (e.g., ¹³C₄-PFOS) corrects for ion suppression .

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